

# Synthesis pathway for high-purity Solvent Red 135

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## Compound of Interest

Compound Name: Solvent Red 135

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An In-depth Technical Guide to the Synthesis of High-Purity **Solvent Red 135**

## Abstract

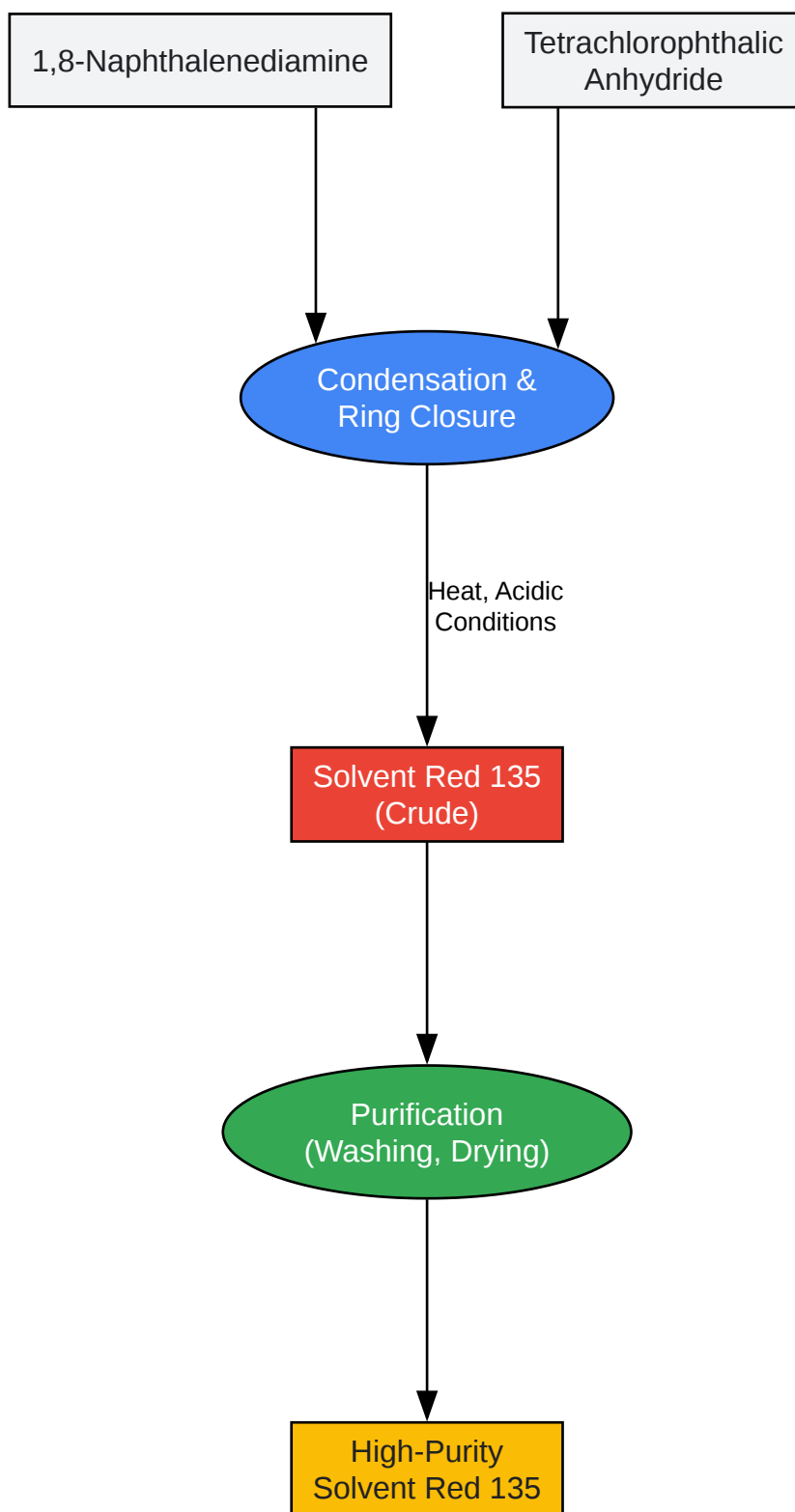
**Solvent Red 135** is a high-performance perinone-class organic dye valued for its brilliant yellowish-red hue, exceptional thermal stability, and lightfastness.[1][2][3] These properties make it a critical colorant in the plastics industry for materials such as polystyrene (PS), ABS resins, polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[2][4][5] Achieving high purity is paramount, not only for color consistency and performance but also to meet stringent regulatory standards, particularly concerning trace impurities like hexachlorobenzene (HCB).[6][7] This technical guide provides a comprehensive overview of the synthesis pathways for producing high-purity **Solvent Red 135**, detailing various methodologies, experimental protocols, and purification strategies.

## Core Synthesis Pathway

The fundamental chemical process for synthesizing **Solvent Red 135** involves a two-stage reaction: a condensation reaction followed by a ring-closure (cyclization) step.[1][5][8]

- Reactants: The primary raw materials are 1,8-Naphthalenediamine (also known as 1,8-diaminonaphthalene) and Tetrachlorophthalic Anhydride (specifically, 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione).[5][9][10]

- Mechanism: The synthesis proceeds via the condensation of the two reactants to form the perinone backbone, which then undergoes cyclization under heat to yield the final fused aromatic structure of **Solvent Red 135**.<sup>[1]</sup>



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Caption: General synthesis pathway for **Solvent Red 135**.

## Synthesis Methodologies

The production of **Solvent Red 135** can be broadly categorized into two primary methods, with a third hybrid approach developed to optimize quality and cost.

- **Solvent Method:** This process utilizes a polar organic solvent, such as o-dichlorobenzene or dimethylformamide, as the reaction medium.<sup>[1][11]</sup> It is reputed to produce a product with higher vividness and better quality.<sup>[11]</sup> However, **Solvent Red 135** exhibits some solubility in organic solvents, which complicates product separation and can lower the final yield.<sup>[11]</sup> Furthermore, the need to recover large volumes of solvent increases energy consumption and overall production costs.<sup>[11]</sup>
- **Aqueous Phase Method:** This method employs an aqueous solution of hydrochloric acid as the reaction medium.<sup>[11]</sup> The primary advantage is the ease of product separation through simple filtration and the elimination of solvent recovery, leading to lower production costs.<sup>[11]</sup> The main drawback is a potential reduction in product quality and yield compared to the solvent method.<sup>[11]</sup>
- **Hybrid Method:** A patented approach combines the benefits of both methods.<sup>[11][12]</sup> It uses a reaction medium comprising a 10-15% hydrochloric acid aqueous solution, a water-miscible polar organic solvent (e.g., alcohol or acetic acid), and a non-ionic surfactant catalyst (e.g., fatty alcohol polyoxyethylene ether).<sup>[11][12]</sup> This method aims to achieve the high product quality of the solvent method while maintaining the low-cost advantages of the aqueous phase method.<sup>[11]</sup>

## Experimental Protocols

Detailed methodologies are crucial for reproducibility and achieving high purity. Below are protocols representative of the different synthesis methods.

### Protocol 1: Solvent-Based Synthesis in o-Dichlorobenzene

This method is effective for achieving a high-quality product and is particularly adept at reducing certain organic impurities.[1][6]

#### Methodology:

- To a three-necked flask equipped with a stirrer and reflux condenser, add 16.61 g (0.105 mol) of 1,8-diaminonaphthalene, 28.59 g (0.1 mol) of tetrachlorophthalic anhydride, 204.04 g of o-dichlorobenzene, and 10.20 g of acetic acid.[6]
- Stir the mixture and heat to 140°C.[6]
- Maintain the reaction at this temperature for 6 hours.[6]
- After the condensation is complete, introduce water vapor into the system to distill and recover the o-dichlorobenzene solvent (recovery yield is typically around 97%).[6]
- The remaining residue is hot filtered.[6]
- The filter cake is washed with hot water (85°C) until the filtrate is clear and has a neutral pH (6-8).[6]
- The washed solid is dried to yield high-purity **Solvent Red 135**. [6]

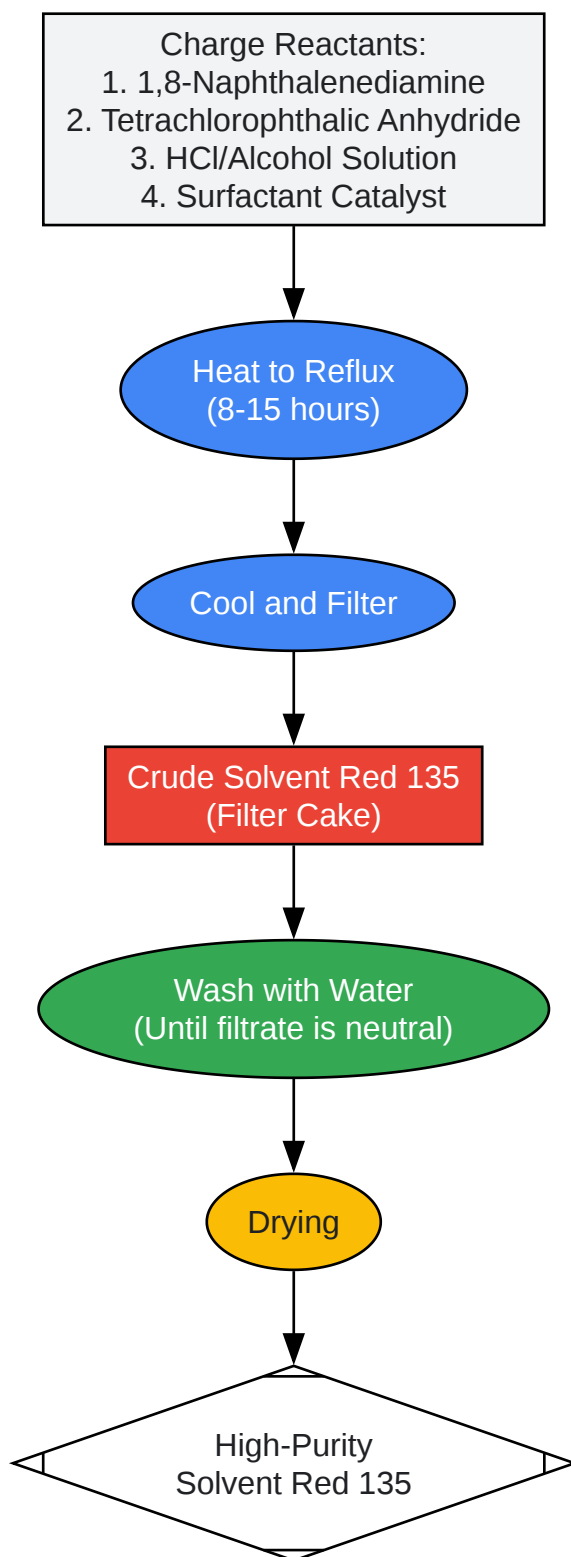
## Protocol 2: Hybrid Aqueous/Organic Synthesis

This method leverages a catalyst in a mixed-phase system to optimize reaction efficiency and cost.[6][11]

#### Methodology:

- In a reaction vessel with stirring and reflux capabilities, sequentially add 300 g of a 13% hydrochloric acid solution, 60 g of alcohol, 28.6 g of tetrachlorophthalic anhydride, and 15.8 g of 1,8-naphthalenediamine.[6][11]
- Add 0.3 g of a non-ionic surfactant catalyst (e.g., fatty alcohol polyoxyethylene ether).[6][11]
- Initiate stirring and heat the mixture to reflux.[11]

- Maintain the reflux for 8 to 15 hours (a 10-hour duration is specified in one variant).[\[6\]](#)[\[11\]](#)
- After the reaction period, cool the mixture and filter to isolate the crude product.[\[6\]](#)[\[11\]](#)
- Wash the filter cake with water until the filtrate becomes neutral.[\[6\]](#)[\[11\]](#)
- Dry the product to obtain the final **Solvent Red 135**.[\[6\]](#)[\[11\]](#)



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Caption: Experimental workflow for the hybrid synthesis method.

## High-Purity Synthesis and Purification

The primary concern for high-purity **Solvent Red 135** is the presence of hexachlorobenzene (HCB), a persistent environmental pollutant that may be present in the tetrachlorophthalic anhydride raw material.<sup>[6][7]</sup>

- **Source Control:** The most effective initial step is to use raw materials with the lowest possible HCB content. For instance, using tetrachlorophthalic anhydride with less than 200 ppm of HCB can lead to a final product with HCB content below 10 ppm.<sup>[1]</sup>
- **Post-Synthesis Purification:** After the initial synthesis and filtration, specific washing steps are critical. A countercurrent washing process using a methanol/water mixture (e.g., 70:30 v/v) has been shown to reduce HCB content by 40-60%.<sup>[1]</sup>
- **Impurity Analysis:** To verify purity, analytical methods such as solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) are employed.<sup>[6][7]</sup> These techniques can achieve detection limits as low as 0.05 mg/kg, ensuring compliance with environmental and health standards.<sup>[6][7]</sup>

## Data Summary

**Table 1: Comparison of Synthesis Protocols**

Parameter	Protocol 1 (Solvent-Based)	Protocol 2 (Hybrid)
Primary Reactants	1,8-Diaminonaphthalene, Tetrachlorophthalic Anhydride	1,8-Naphthalenediamine, Tetrachlorophthalic Anhydride
Reaction Medium	o-Dichlorobenzene, Acetic Acid	13% HCl (aq), Alcohol
Catalyst	None specified	Fatty Alcohol Polyoxyethylene Ether
Temperature	140°C	Reflux
Reaction Time	6 hours	8-15 hours
Theoretical Yield	97.6%	~98%
Key Post-Processing	Steam distillation, Hot water wash	Water wash until neutral

## Table 2: Product Specifications for High-Purity Solvent Red 135

Property	Value	Reference(s)
CAS Number	20749-68-2	<a href="#">[4]</a> <a href="#">[10]</a> <a href="#">[13]</a>
Molecular Formula	C <sub>18</sub> H <sub>6</sub> Cl <sub>4</sub> N <sub>2</sub> O	<a href="#">[8]</a> <a href="#">[10]</a> <a href="#">[13]</a>
Molecular Weight	408.07 g/mol	<a href="#">[13]</a>
Appearance	Bright, yellowish-red powder	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>
Melting Point	318 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Heat Resistance	300-320 °C	<a href="#">[2]</a> <a href="#">[8]</a>
Light Fastness	Grade 7-8 (out of 8)	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[8]</a>
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, chloroform, acetone	<a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[9]</a>

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